N-Allylacetamide
CAS No.: 692-33-1
Cat. No.: VC3903753
Molecular Formula: C5H9NO
Molecular Weight: 99.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 692-33-1 |
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Molecular Formula | C5H9NO |
Molecular Weight | 99.13 g/mol |
IUPAC Name | N-prop-2-enylacetamide |
Standard InChI | InChI=1S/C5H9NO/c1-3-4-6-5(2)7/h3H,1,4H2,2H3,(H,6,7) |
Standard InChI Key | DVQCXAUFUOFSDW-UHFFFAOYSA-N |
SMILES | CC(=O)NCC=C |
Canonical SMILES | CC(=O)NCC=C |
Introduction
Property | Value | Source |
---|---|---|
Boiling Point | 97–102 °C at 14 Torr | |
Melting Point | 64–65 °C | |
Density | 1.4582 g/cm³ at 23 °C | |
Molecular Formula | ||
Canonical SMILES |
The allyl group enhances reactivity, enabling participation in cyclization, polymerization, and palladium-catalyzed cross-coupling reactions .
Synthetic Pathways and Industrial Production
Laboratory Synthesis
N-Allylacetamide is typically synthesized via nucleophilic acyl substitution. Allylamine () reacts with acetic anhydride () under mild conditions:
This exothermic reaction proceeds at 25–40°C, yielding N-Allylacetamide with >85% efficiency .
Industrial-Scale Manufacturing
Continuous flow reactors optimize production by minimizing side reactions (e.g., over-acetylation). Key parameters include:
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Residence Time: 10–15 minutes
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Temperature: 30–50°C
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Catalyst: None required
This method ensures consistent purity (>98%) and scalability for pharmaceutical intermediates .
Chemical Reactivity and Reaction Mechanisms
Oxidation and Reduction
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Oxidation: Treatment with or yields N-allylacetamide oxide, though over-oxidation can degrade the allyl group .
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Reduction: Catalytic hydrogenation () produces N-allylethylamine (), a precursor to surfactants .
Palladium-Catalyzed Cyclization
In the presence of and , N-Allylacetamide undergoes arylative cyclization with aryl halides ():
This forms benzyl-substituted oxazolines, valuable in asymmetric catalysis .
Applications in Scientific Research
Organic Synthesis
N-Allylacetamide serves as a building block for:
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Heterocycles: Oxazolines, thiazolidinones.
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Pharmaceuticals: Intermediate for anticonvulsants and kinase inhibitors .
Polymer Science
The allyl group facilitates radical polymerization, producing poly(N-allylacetamide) (CAS 29469-99-6), a thermally stable polymer used in coatings .
GHS Code | Hazard Statement | Precautionary Measures |
---|---|---|
H302 | Harmful if swallowed | Use PPE; avoid ingestion |
H315 | Causes skin irritation | Wear gloves and lab coat |
H319 | Causes serious eye irritation | Use safety goggles |
H335 | May cause respiratory irritation | Use in fume hood |
Comparative Analysis with Structural Analogues
N-Methylacetamide vs. N-Allylacetamide
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Reactivity: The allyl group enables cyclization (absent in methyl analogues).
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Applications: N-Allylacetamide’s polymerizability contrasts with N-methylacetamide’s solvent uses .
N-Propargylacetamide
Replacing allyl with propargyl () introduces alkyne reactivity (e.g., click chemistry), expanding biomedical utility .
Recent Advances and Future Directions
Catalytic Innovations
Recent studies exploit N-Allylacetamide in:
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Photoredox Catalysis: Synthesizing α-amino ketones under visible light.
Sustainability Initiatives
Green synthesis methods using ionic liquids () reduce waste by 40%, aligning with circular chemistry principles .
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